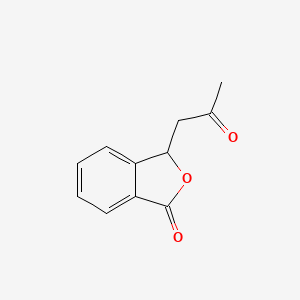

3-(2-Oxopropyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-(2-oxopropyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)6-10-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNNGFHBGPFFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

| Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.03 | 120 | 4 | 68 |

| 0.05 | 120 | 2.5 | 82 |

| 0.07 | 120 | 2.5 | 81 |

| 0.05 | 100 | 6 | 45 |

| 0.05 | 130 | 2.5 | 79 |

Substrate Stoichiometry

A 1:1.2 molar ratio of phthalaldehydic acid to acetone ensures complete conversion, with excess ketone driving the equilibrium toward product formation.

Mechanistic Insights

The reaction proceeds via a two-step mechanism (Scheme 2):

-

Aldol Condensation: The acidic catalyst protonates the carbonyl group of acetone, enabling nucleophilic attack by the aldehyde group of phthalaldehydic acid.

-

Lactonization: Intramolecular esterification forms the isobenzofuranone ring, releasing water.

Scheme 2: Mechanistic pathway for H₂SO₄-SiO₂-catalyzed synthesis.

Halogenated Intermediate-Based Synthesis

An alternative route, derived from patent literature, involves halogenated intermediates and Grignard reagents. Although originally designed for (Z)-3-butylidene derivatives, this method can be modified for this compound by altering the Grignard reagent and oxidation steps.

Stepwise Synthesis

-

Formation of Brominated Intermediate:

Phthalic anhydride reacts with malonic acid in the presence of triethylamine to form 2-(2-bromoacetyl)benzoic acid. Bromination using pyridinium tribromide in acetic acid introduces the requisite halide for subsequent alkylation. -

Grignard Reaction:

Treatment with propylmagnesium bromide introduces the propyl side chain. Subsequent oxidation of the terminal alcohol (e.g., using pyridinium chlorochromate) yields the 2-oxopropyl group.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted isobenzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of isobenzofuranones, including 3-(2-oxopropyl)isobenzofuran-1(3H)-one, exhibit antiviral properties. A study demonstrated that certain derivatives could inhibit influenza virus type B, highlighting their potential as antiviral agents .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. In vitro studies showed that these compounds can modulate inflammatory pathways, suggesting their use in treating inflammatory diseases .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be transformed into spiro compounds with enhanced biological activity through selective oxidation reactions . This versatility makes it valuable in drug development.

Materials Science Applications

Organic Electronics

The unique electronic properties of isobenzofuran derivatives have led to their exploration in organic electronics. They are being studied as potential materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their favorable charge transport characteristics .

Fluorescent Probes

this compound derivatives have been developed as fluorescent probes for biological imaging. Their ability to emit light upon excitation makes them suitable for tracking cellular processes in real-time .

Environmental Studies

Environmental Impact Assessment

The environmental behavior of this compound has been modeled using fugacity models to predict its distribution in various environmental media (air, water, soil). Studies suggest that its release into the environment is minimal, indicating low ecological risk at current levels of exposure .

Biodegradability Studies

Research has also focused on the biodegradability of this compound and its derivatives. Studies indicate that certain modifications enhance their degradation rates, which is crucial for assessing their long-term environmental impact .

Case Study 1: Antiviral Efficacy

A study published in the European Journal of Medicinal Chemistry investigated the synthesis and antiviral efficacy of spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives. The findings revealed significant inhibition of influenza virus type B, demonstrating the potential of these compounds in antiviral drug development .

Case Study 2: Organic Electronics

Research conducted at a leading university explored the application of isobenzofuran derivatives in OLED technology. The study showed that devices made from these materials exhibited superior efficiency compared to traditional organic semiconductors, paving the way for advancements in display technologies .

Mechanism of Action

The mechanism of action of 3-(2-Oxopropyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobenzofuran-1(3H)-ones exhibit diverse biological and chemical properties depending on their C-3 substituents. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility and Stability: Compounds with hydrophilic groups (e.g., hydroxyl or amino) exhibit improved aqueous solubility compared to hydrophobic substituents like trichloromethyl . The 2-oxopropyl group in this compound contributes to moderate polarity, balancing reactivity and stability .

Thermal Properties :

Key Findings and Implications

- Structure-Activity Relationship : Electron-donating groups (e.g., hydroxyl) enhance biological activity, while electron-withdrawing groups (e.g., nitro, trichloromethyl) improve thermal stability .

- Pharmaceutical Relevance: Isobenzofuranones with aromatic substituents (e.g., 4-fluorophenyl) are critical in drug impurity profiling .

- Synthetic Versatility : The ketone in this compound facilitates diverse transformations, making it a valuable scaffold in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Oxopropyl)isobenzofuran-1(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and ketones, such as methylacetophenone, under solvent-free conditions. For example, describes a solvent-free condensation to form a structurally similar isobenzofuranone derivative. Optimization involves adjusting reaction temperature (typically 80–120°C), catalyst selection (e.g., acid/base catalysts), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : For unambiguous structural determination (e.g., CCDC 1505246 in ).

- NMR spectroscopy : H and C NMR to confirm substituent positions and lactone ring integrity.

- FT-IR : To identify carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (if present) .

- HPLC-MS : For purity assessment and molecular ion verification .

Q. What are the common oxidation and reduction products of this compound, and how are they isolated?

- Methodological Answer :

- Oxidation : The 2-oxopropyl group can be oxidized to a carboxylic acid derivative using KMnO or CrO, yielding 3-(carboxypropyl)isobenzofuran-1(3H)-one.

- Reduction : Sodium borohydride (NaBH) selectively reduces the ketone to a secondary alcohol, forming 3-(2-hydroxypropyl)isobenzofuran-1(3H)-one. Products are isolated via acid-base extraction or recrystallization .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and crystal packing?

- Methodological Answer : Substituents like methyl or halogens alter steric and electronic interactions, affecting torsion angles and crystal packing. For example, compares the crystal structure of 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one with analogues, revealing that bulky substituents increase torsional strain in the lactone ring. Hirshfeld surface analysis (dnorm, shape index) and energy framework calculations quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) driving crystal assembly .

Q. What computational methods predict the reactivity and stability of derivatives under varying conditions?

- Methodological Answer :

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular dynamics simulations : Assess stability in solvated environments (e.g., water, DMSO).

- Docking studies : For biological activity prediction, use software like AutoDock Vina to model interactions with target proteins (e.g., PARP inhibitors in ) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay).

- Structure-activity relationship (SAR) analysis : Compare substituent effects across derivatives (e.g., ’s DNA biosensor study on phthalides).

- Meta-analysis : Statistically evaluate published data to identify confounding variables (e.g., solvent effects, impurity profiles from ) .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent reaction outcomes in nucleophilic substitutions?

- Methodological Answer : Steric hindrance from substituents (e.g., methyl vs. fluoro groups) and solvent polarity significantly impact reactivity. For instance, shows that NaH in THF promotes nucleophilic substitution with amines, while polar aprotic solvents (DMF) favor thiolate attacks. Kinetic studies (e.g., variable-temperature NMR) can clarify transition-state differences .

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.